2,4-Pentadienal

描述

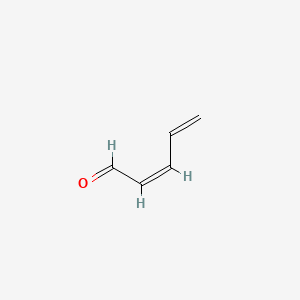

Structure

3D Structure

属性

CAS 编号 |

37918-47-1 |

|---|---|

分子式 |

C5H6O |

分子量 |

82.10 g/mol |

IUPAC 名称 |

(2Z)-penta-2,4-dienal |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2/b4-3- |

InChI 键 |

PPXGQLMPUIVFRE-ARJAWSKDSA-N |

手性 SMILES |

C=C/C=C\C=O |

规范 SMILES |

C=CC=CC=O |

密度 |

0.801-0.809 |

物理描述 |

Colourless liquid; fruity aroma |

溶解度 |

Soluble in oils soluble (in ethanol) |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 2,4-Pentadienal from penta-2,4-dien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-pentadienal (B1594819) from its corresponding alcohol, penta-2,4-dien-1-ol. The core of this transformation lies in the selective oxidation of a primary allylic alcohol to an aldehyde, a crucial step in many organic synthesis pathways. This document provides a comparative overview of common oxidation methods, detailed experimental protocols, and the necessary data for the successful execution and characterization of this synthesis.

Introduction

This compound is a valuable α,β,γ,δ-unsaturated aldehyde, a class of compounds known for their utility as building blocks in the synthesis of more complex molecules. The conjugated diene and aldehyde functionalities provide multiple reaction sites for various transformations, including cycloadditions and nucleophilic additions. The synthesis of this compound from penta-2,4-dien-1-ol is a key transformation that requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid or reaction with the diene system. This guide focuses on practical and efficient laboratory-scale methods for this conversion.

Oxidation Methodologies: A Comparative Overview

The selective oxidation of allylic alcohols, such as penta-2,4-dien-1-ol, can be achieved using several reagents. The choice of oxidant is critical to ensure high yield and purity of the desired aldehyde, this compound. Below is a summary of three widely used and effective methods.

| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Reaction Temperature | Key Advantages | Potential Drawbacks |

| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | Dichloromethane (B109758), Chloroform, Hexane, Acetone | Room Temperature | High selectivity for allylic/benzylic alcohols, mild conditions, simple work-up (filtration). | Requires a large excess of reagent, reactivity depends on the activation method of MnO₂. |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good yields, commercially available, reliable for a wide range of alcohols. | Chromium-based reagent (toxic), can be slightly acidic, work-up can be complicated by colloidal chromium byproducts. |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temperature | Mild conditions, high yields, avoids heavy metals, byproducts are volatile. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from penta-2,4-dien-1-ol using the aforementioned oxidation methods.

Method 1: Manganese Dioxide Oxidation

This method is often preferred for the oxidation of allylic alcohols due to its high selectivity and mild reaction conditions.

Materials:

-

penta-2,4-dien-1-ol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica (B1680970) gel

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of penta-2,4-dien-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (MnO₂, 5-10 eq by weight).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese dioxide and its reduced forms.

-

Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Method 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a reliable and efficient reagent for the oxidation of primary alcohols to aldehydes.

Materials:

-

penta-2,4-dien-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether or hexanes

Procedure:

-

To a stirred suspension of Pyridinium Chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM), add a solution of penta-2,4-dien-1-ol (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether or hexanes and filter through a short plug of silica gel to remove the chromium residues.

-

Wash the silica gel plug with additional diethyl ether or hexanes.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Method 3: Swern Oxidation

The Swern oxidation is a mild and metal-free alternative for the synthesis of aldehydes.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

penta-2,4-dien-1-ol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add a solution of penta-2,4-dien-1-ol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Visualizing the Workflow and Reaction

To aid in the conceptualization of the synthesis and the underlying chemical transformation, the following diagrams are provided.

Spectroscopic Data for Cis and Trans Isomers of 2,4-Pentadienal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the cis and trans isomers of 2,4-pentadienal (B1594819). Understanding the distinct spectral properties of these geometric isomers is crucial for their identification, quantification, and the study of their chemical and biological activities. This document summarizes key spectroscopic data (UV-Vis, IR, and NMR), outlines general experimental protocols for their acquisition, and presents a visual representation of the isomerization process.

Introduction

This compound is a five-carbon unsaturated aldehyde existing as multiple geometric isomers, with the trans (E) and cis (Z) configurations at the C2-C3 and C4-C5 double bonds being of primary interest. The spatial arrangement of substituents around the double bonds significantly influences the molecule's electronic and vibrational properties, leading to distinct spectroscopic signatures. Accurate spectroscopic characterization is therefore essential for researchers in fields ranging from synthetic chemistry to drug development, where precise molecular identification is paramount.

Data Presentation: Spectroscopic Properties

The following tables summarize the available spectroscopic data for the isomers of this compound. It is important to note that while computed data is readily available, comprehensive experimental data is sparse in publicly accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is particularly sensitive to the extent of conjugation.

| Isomer Configuration | λmax (nm) | Data Type | Source |

| trans-2,4-Pentadienal | ~270-280 | Expected Range | General Knowledge of Conjugated Systems |

| cis-2,4-Pentadienal | ~260-270 | Expected Range | General Knowledge of Conjugated Systems |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and overall structure. Key differences between cis and trans isomers are often observed in the C-H out-of-plane bending region.

| Isomer Configuration | Key Vibrational Frequencies (cm⁻¹) | Assignment | Data Type | Source |

| trans-2,4-Pentadienal | ~1685 | C=O stretch | Computed | PubChem CID: 5986428[1] |

| ~1640 | C=C stretch | Computed | PubChem CID: 5986428[1] | |

| ~990 | trans C-H out-of-plane bend | Expected | General Spectroscopic Principles | |

| cis-2,4-Pentadienal | ~1690 | C=O stretch | Computed | PubChem CID: 5356697[2] |

| ~1635 | C=C stretch | Computed | PubChem CID: 5356697[2] | |

| ~700-800 | cis C-H out-of-plane bend | Expected | General Spectroscopic Principles |

Note: The presented IR data is primarily based on computational predictions from PubChem. The expected values for C-H bending modes are based on established correlations for cis and trans alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For cis and trans isomers, the coupling constants (J-values) between vinylic protons are particularly diagnostic.

¹H NMR Spectroscopy

| Isomer Configuration | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Data Type | Source |

| trans-2,4-Pentadienal | H2 | ~6.1-6.3 | J(H2,H3) ≈ 15 | Expected | General Spectroscopic Principles |

| H3 | ~7.0-7.2 | Expected | |||

| cis-2,4-Pentadienal | H2 | ~6.0-6.2 | J(H2,H3) ≈ 10 | Expected | General Spectroscopic Principles |

| H3 | ~6.8-7.0 | Expected |

¹³C NMR Spectroscopy

| Isomer Configuration | Carbon | Chemical Shift (δ, ppm) | Data Type | Source |

| trans-2,4-Pentadienal | C1 (CHO) | ~193 | Computed | PubChem CID: 5986428[1] |

| C2 | ~130 | Computed | PubChem CID: 5986428[1] | |

| C3 | ~155 | Computed | PubChem CID: 5986428[1] | |

| C4 | ~130 | Computed | PubChem CID: 5986428[1] | |

| C5 | ~137 | Computed | PubChem CID: 5986428[1] | |

| cis-2,4-Pentadienal | C1 (CHO) | ~192 | Computed | PubChem CID: 5356697[2] |

| C2 | ~129 | Computed | PubChem CID: 5356697[2] | |

| C3 | ~154 | Computed | PubChem CID: 5356697[2] | |

| C4 | ~129 | Computed | PubChem CID: 5356697[2] | |

| C5 | ~136 | Computed | PubChem CID: 5356697[2] |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound isomers are not explicitly available in the searched literature. However, the following are general methodologies for obtaining the types of data presented above.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of the this compound isomer is prepared in a UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration is typically in the micromolar (10⁻⁶ M) range to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range that includes the expected λmax, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained neat by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) can be prepared and placed in a liquid sample cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the salt plates or the solvent-filled cell is recorded first.

-

Data Acquisition: The sample spectrum is then recorded, and the background is automatically subtracted. The resulting spectrum shows the infrared absorbance or transmittance as a function of wavenumber (cm⁻¹).

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the this compound isomer (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition: For ¹H NMR, a one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum. Data is processed using Fourier transformation, and the chemical shifts are referenced to the solvent peak or TMS.

Visualization of Isomerization

The cis and trans isomers of this compound can interconvert, particularly through photochemical processes. This isomerization is a fundamental concept in their chemistry.

Caption: Isomerization of this compound.

Conclusion

This technical guide has summarized the available spectroscopic data for the cis and trans isomers of this compound. While comprehensive experimental data remains elusive in the public domain, computational data and established spectroscopic principles provide a solid foundation for the identification and characterization of these isomers. The distinct differences in their expected UV-Vis, IR, and particularly NMR spectra, highlight the power of these analytical techniques in differentiating geometric isomers. Further experimental studies are warranted to provide a more complete and verified spectroscopic dataset for these important molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Pentadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For conjugated systems such as 2,4-pentadienal (B1594819), NMR spectroscopy is crucial for elucidating the electronic environment and connectivity of atoms. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound. Due to the absence of a complete, publicly available experimental dataset with full assignments for this compound, this guide synthesizes expected spectral features based on established principles of NMR spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted ¹H and ¹³C NMR Data of this compound

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the (2E,4E)-isomer of this compound. These predictions are based on established increments for similar functional groups and conjugated systems.

Table 1: Predicted ¹H NMR Spectral Data for (2E,4E)-2,4-Pentadienal

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 9.5 - 9.7 | Doublet | J(H1,H2) = 7.5 - 8.0 |

| H2 | 6.1 - 6.3 | Doublet of doublets | J(H1,H2) = 7.5 - 8.0, J(H2,H3) = 15.0 - 15.5 |

| H3 | 7.0 - 7.3 | Doublet of doublets of doublets | J(H2,H3) = 15.0 - 15.5, J(H3,H4) = 10.0 - 10.5, J(H3,H5) = ~1.0 |

| H4 | 6.3 - 6.5 | Multiplet | J(H3,H4) = 10.0 - 10.5, J(H4,H5-trans) = 16.5 - 17.0, J(H4,H5-cis) = 10.0 - 10.5 |

| H5 (cis) | 5.6 - 5.8 | Doublet of doublets | J(H4,H5-cis) = 10.0 - 10.5, J(H5-cis,H5-trans) = ~2.0 |

| H5 (trans) | 5.8 - 6.0 | Doublet of doublets | J(H4,H5-trans) = 16.5 - 17.0, J(H5-cis,H5-trans) = ~2.0 |

Table 2: Predicted ¹³C NMR Spectral Data for (2E,4E)-2,4-Pentadienal

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 193 - 195 |

| C2 | 135 - 137 |

| C3 | 150 - 155 |

| C4 | 130 - 133 |

| C5 | 137 - 140 |

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound is outlined below.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans will depend on the sample concentration, but 8 to 16 scans are often sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of (2E,4E)-2,4-pentadienal with atom numbering corresponding to the NMR assignments provided in the tables above.

Caption: Structure of (2E,4E)-2,4-pentadienal with atom numbering for NMR assignments.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Pentadienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-pentadienal (B1594819) (C₅H₆O), a conjugated dienal with relevance in various chemical and biological systems. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and includes a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound is a five-carbon unsaturated aldehyde with a molecular weight of 82.10 g/mol .[1][2] Its structure, featuring a conjugated double bond system and a terminal aldehyde group, dictates its fragmentation behavior under electron ionization. The initial step involves the removal of an electron to form the molecular ion (M⁺˙) at m/z 82. Due to the conjugated system, the molecular ion is expected to be relatively stable and thus observable in the mass spectrum. Subsequent fragmentation occurs through various pathways, primarily driven by the stability of the resulting fragment ions.

Predicted Fragmentation Pattern of this compound

While a publicly available, experimentally validated mass spectrum with quantitative data for this compound is not readily accessible, a highly probable fragmentation pattern can be predicted based on established principles of mass spectrometry for unsaturated aldehydes and by analogy to similar molecules like 2,4-heptadienal.[3]

The primary fragmentation events anticipated for the this compound molecular ion (m/z 82) are:

-

Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond is a common fragmentation pathway for aldehydes, leading to a stable acylium ion. This would result in a fragment at m/z 81 ([M-H]⁺).

-

Loss of the Aldehyde Group (•CHO): Alpha-cleavage involving the C-C bond adjacent to the carbonyl group can lead to the expulsion of a formyl radical. This results in a fragment at m/z 53 ([M-CHO]⁺).

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a neutral molecule of carbon monoxide. This would produce a fragment at m/z 53 ([M-H-CO]⁺).

-

Cleavage of the C3-C4 Bond: Fission of the carbon-carbon single bond in the conjugated system can lead to the formation of a stable C₃H₃⁺ ion, the cyclopropenyl cation, at m/z 39 .

-

Formation of the Acryloyl Cation: Cleavage of the C2-C3 bond can result in the formation of the acryloyl cation at m/z 55 .

Quantitative Data Summary

The following table summarizes the predicted major fragment ions of this compound under electron ionization, their corresponding mass-to-charge ratios (m/z), and their proposed identities. The relative abundance is an educated estimation based on the expected stability of the ions and patterns observed in similar compounds.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 82 | Molecular Ion [M]⁺˙ | [C₅H₆O]⁺˙ | Moderate |

| 81 | [M-H]⁺ | [C₅H₅O]⁺ | High |

| 53 | [M-CHO]⁺ or [M-H-CO]⁺ | [C₄H₅]⁺ | High |

| 39 | Cyclopropenyl cation | [C₃H₃]⁺ | Moderate to High |

| 55 | Acryloyl cation | [C₃H₃O]⁺ | Moderate |

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized as a logical flow from the molecular ion to its various daughter fragments.

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

Standard: this compound (analytical standard grade)

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Inert Gas: Helium (99.999% purity)

-

Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Analysis: For unknown samples, dissolve a known weight of the sample in the solvent and dilute as necessary to fall within the calibration range.

GC-MS Parameters

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C (for EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

-

Scan Mode: Full scan

Data Analysis

-

Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, as determined by the analysis of the standard.

-

Extract the mass spectrum for the identified peak.

-

Confirm the identity of the compound by comparing the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.

-

Quantify the amount of this compound in unknown samples by constructing a calibration curve from the peak areas of the working standards.

Experimental Workflow Diagram

The logical flow of the GC-MS analysis is depicted in the following diagram.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By understanding these fragmentation pathways and utilizing the detailed experimental protocol, researchers, scientists, and drug development professionals can confidently identify and quantify this important unsaturated aldehyde in their samples. The provided visualizations of the fragmentation cascade and experimental workflow serve as valuable tools for both conceptual understanding and practical implementation.

References

An In-depth Technical Guide to 2,4-Pentadienal for Researchers and Drug Development Professionals

Introduction

2,4-Pentadienal (B1594819), a conjugated aldehyde with the chemical formula C₅H₆O, is a molecule of interest in various chemical and biological research fields. Its reactive nature, characterized by the presence of two conjugated double bonds and an aldehyde functional group, makes it a versatile synthon in organic synthesis and a potential modulator of biological pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its known biological context, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a fruity odor. It exists as cis and trans isomers, with the trans isomer being generally more stable. The key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O | [1][2][3] |

| Molecular Weight | 82.10 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 127-128 °C at 760 mmHg | |

| Density | cis: 1.5115 g/cm³ (at 19°C) trans: 1.5185–1.5190 g/cm³ (at 19°C) | |

| Refractive Index (n²⁰D) | 1.525-1.532 | [1] |

| Solubility | Soluble in ethanol (B145695) and oils. | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants vary with solvent and isomer. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde) and C=C (alkene) stretches are expected. |

| Mass Spectrometry (MS) | Mass spectra are available for this compound and its derivatives. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 2,4-pentadien-1-ol (B1232955). Manganese dioxide (MnO₂) is a suitable oxidizing agent for this transformation.

Protocol: Oxidation of 2,4-pentadien-1-ol to this compound

Materials:

-

2,4-pentadien-1-ol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4-pentadien-1-ol in a suitable solvent such as dichloromethane.

-

Add a significant excess of activated manganese dioxide to the solution (typically 5-10 fold molar excess).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting alcohol), filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide solids.

-

Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by distillation if necessary.

Chemical Reactions

This compound, as a conjugated diene, readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. It can react with various dienophiles to form six-membered rings.

Protocol: Diels-Alder Reaction of this compound with a Dienophile (General Procedure)

Materials:

-

This compound (diene)

-

Dienophile (e.g., maleic anhydride, N-phenylmaleimide)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Round-bottom flask with reflux condenser

-

Heating source (e.g., heating mantle)

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the dienophile in a minimal amount of anhydrous solvent.

-

Add an equimolar amount of this compound to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may crystallize out of the solution upon cooling. If so, collect the crystals by filtration.

-

If the product does not crystallize, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific interactions of this compound with biological signaling pathways. However, due to its chemical nature as a reactive α,β-unsaturated aldehyde, it is plausible that it could interact with cellular nucleophiles, such as cysteine residues in proteins, thereby potentially modulating their function. This is a common mechanism for other α,β-unsaturated aldehydes, which are known to affect signaling pathways involved in inflammation and oxidative stress, such as the Keap1-Nrf2 and NF-κB pathways.

Further research is required to elucidate the specific biological targets and signaling pathways that may be affected by this compound.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthetic accessibility and reactivity in fundamental organic reactions like the Diels-Alder reaction make it a useful building block for the synthesis of more complex molecules. While its direct interactions with biological signaling pathways are not yet fully characterized, its chemical structure suggests potential for biological activity that warrants further investigation, particularly for professionals in drug development. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and utilize this compound in their studies.

References

A Theoretical Deep Dive into the Molecular Orbitals of 2,4-Pentadienal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculation of molecular orbitals for the conjugated aldehyde, 2,4-pentadienal (B1594819). Understanding the electronic structure of such molecules, particularly the frontier molecular orbitals, is paramount in predicting their reactivity, spectroscopic properties, and potential as a pharmacophore in drug design. This document outlines the computational methodologies, presents illustrative quantitative data, and details the logical workflow for such theoretical investigations.

Introduction to Frontier Molecular Orbital Theory

The chemical reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] According to frontier molecular orbital theory, the HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.[2]

For a conjugated system like this compound, the π molecular orbitals are of particular interest. The delocalized π electrons across the carbon-carbon and carbon-oxygen double bonds play a crucial role in its chemical behavior.

Computational Methodology: A Detailed Protocol

The calculation of molecular orbitals for a molecule like this compound is typically performed using quantum chemical methods. Density Functional Theory (DFT) is a widely used and robust method for such investigations, offering a good balance between accuracy and computational cost.[3][4] The following protocol outlines a standard procedure for a DFT-based calculation.

1. Molecular Geometry Optimization: The first step is to determine the lowest energy structure of the this compound molecule.[5]

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice.[6]

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is typically sufficient for geometry optimization of organic molecules. The "(d)" indicates the addition of polarization functions on heavy atoms, which is important for accurately describing bonding.[5]

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform these calculations.[5][7]

-

Procedure: An initial guess for the molecular structure is created. The software then iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]

2. Molecular Orbital Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the molecular orbital energies and wavefunctions.[6]

-

Method: DFT.

-

Functional: B3LYP.[6]

-

Basis Set: For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) may be employed. The "+" indicates the addition of diffuse functions to better describe weakly bound electrons, and the "(d,p)" adds polarization functions to both heavy atoms and hydrogens.[8]

-

Output: The calculation will generate a list of molecular orbitals and their corresponding energy levels. The software will identify the HOMO and LUMO based on electron occupancy.[9]

3. Analysis of Results: The output from the calculation is then analyzed to extract key information.[5]

-

Orbital Energies: The energies of the HOMO, LUMO, and other relevant orbitals are recorded.

-

HOMO-LUMO Gap: The energy difference between the LUMO and HOMO is calculated (E_gap = E_LUMO - E_HOMO).[9]

-

Orbital Visualization: The 3D shapes of the molecular orbitals are visualized to understand their spatial distribution and bonding characteristics. This is crucial for predicting sites of electrophilic or nucleophilic attack.

Data Presentation: Illustrative Molecular Orbital Energies

The following table summarizes illustrative quantitative data for the π molecular orbitals of trans-2,4-pentadienal, as would be obtained from a DFT calculation at the B3LYP/6-311+G(d,p) level of theory. Please note that these are representative values for educational purposes and are not from a specific cited study on this compound.

| Molecular Orbital | Description | Illustrative Energy (eV) |

| π1 | Lowest energy π bonding MO | -12.5 |

| π2 | π bonding MO | -10.2 |

| π3 (HOMO) | Highest Occupied π MO | -8.1 |

| π4* (LUMO) | Lowest Unoccupied π* MO | -1.5 |

| π5 | π antibonding MO | 0.8 |

| π6 | Highest energy π* antibonding MO | 3.2 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 6.6 eV |

Logical Workflow for Molecular Orbital Calculations

The process of calculating molecular orbitals follows a logical and sequential workflow. This can be visualized as a flowchart, detailing the steps from the initial molecular structure input to the final analysis of the electronic properties.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with a biological target is crucial. The calculated molecular orbital properties can inform the design of molecules that can effectively interact with specific signaling pathways. For instance, the HOMO energy can indicate the propensity for oxidation by metabolic enzymes, while the LUMO can suggest susceptibility to nucleophilic attack by amino acid residues in a protein active site.

The logical relationship between molecular orbital properties and biological activity can be represented as follows:

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and reactivity of molecules like this compound. By employing computational methods such as Density Functional Theory, researchers can obtain quantitative data on frontier molecular orbitals, which is essential for rational drug design and the prediction of chemical behavior. The systematic workflow presented herein offers a robust framework for conducting such theoretical investigations, ultimately aiding in the development of novel therapeutics and a deeper understanding of molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. inpressco.com [inpressco.com]

- 7. insilicosci.com [insilicosci.com]

- 8. explorationpub.com [explorationpub.com]

- 9. youtube.com [youtube.com]

Stability and Polymerization of 2,4-Pentadienal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentadienal (B1594819), a conjugated aldehyde, is a molecule of significant interest due to its reactive nature, stemming from the presence of two carbon-carbon double bonds and an aldehyde functional group. This reactivity makes it a versatile synthon in organic chemistry but also presents challenges regarding its stability and propensity to polymerize. Understanding the behavior of this compound under various conditions is crucial for its handling, storage, and application in research and development, particularly in fields where precise control over chemical transformations is paramount. This technical guide provides a comprehensive overview of the stability and polymerization of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key reaction pathways.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, light, and pH. The conjugated system in the molecule makes it susceptible to various degradation pathways.

Thermal Stability

This compound, like other 2,4-alkadienals, can undergo thermal degradation. Studies on similar compounds have shown that decomposition can occur rapidly, especially in the presence of air. The degradation products often include smaller aldehydes such as formaldehyde, acetaldehyde, and propanal, resulting from the cleavage of the carbon-carbon double bonds. The activation energy for the breakage of these double bonds is reported to be relatively low, indicating a high susceptibility to thermal decomposition.

Table 1: Potential Thermal Degradation Products of this compound

| Degradation Product | Chemical Formula |

| Formaldehyde | CH₂O |

| Acetaldehyde | C₂H₄O |

| Propanal | C₃H₆O |

| Acrolein | C₃H₄O |

| Crotonaldehyde | C₄H₆O |

Note: This table is based on the degradation of similar 2,4-alkadienals and represents potential, not exhaustively confirmed, products for this compound.

Photochemical Stability

Stability in Aqueous Media (Hydrolytic Stability)

The stability of this compound in aqueous solutions is pH-dependent. The aldehyde group can be hydrated, and the conjugated system can participate in various reactions. Under acidic or basic conditions, the rate of degradation can be accelerated.

Polymerization of this compound

Due to its conjugated diene and aldehyde functionalities, this compound can undergo polymerization through several mechanisms, including anionic, cationic, and radical polymerization. The choice of polymerization method significantly influences the structure and properties of the resulting polymer.

Anionic Polymerization

Anionic polymerization of conjugated dienes is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization of this compound can be initiated by organometallic compounds, such as alkyllithiums. The reaction proceeds through the addition of the initiator to the conjugated system, forming a resonance-stabilized carbanion. Propagation occurs by the sequential addition of monomer units. The polymerization can proceed via 1,2- or 1,4-addition to the diene system, and also through the aldehyde group.

Materials:

-

This compound (freshly distilled)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)

-

Anionic initiator (e.g., sec-butyllithium (B1581126) in cyclohexane)

-

Terminating agent (e.g., degassed methanol)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and appropriate glassware

Procedure:

-

All glassware must be rigorously dried and assembled under an inert atmosphere.

-

The desired volume of anhydrous solvent is transferred to the reaction flask via cannula.

-

The freshly distilled this compound is added to the solvent.

-

The solution is cooled to the desired polymerization temperature (e.g., -78 °C).

-

The anionic initiator is added dropwise via syringe until a persistent color is observed, or a calculated amount is added to target a specific molecular weight.

-

The reaction is allowed to proceed for the desired time.

-

The polymerization is terminated by the addition of degassed methanol (B129727).

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

The polymer is collected by filtration and dried under vacuum.

Cationic Polymerization

Cationic polymerization of this compound can be initiated by strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or protic acids. The initiation involves the formation of a carbocation, which then propagates by adding to the double bonds of the monomer. Cationic polymerization of dienes can be complex, often leading to side reactions such as cyclization and cross-linking.

Materials:

-

This compound (freshly distilled)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

-

Lewis acid initiator (e.g., boron trifluoride etherate)

-

Terminating agent (e.g., methanol)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and appropriate glassware

Procedure:

-

All glassware must be rigorously dried and assembled under an inert atmosphere.

-

The desired volume of anhydrous solvent is transferred to the reaction flask.

-

The freshly distilled this compound is added to the solvent.

-

The solution is cooled to the desired reaction temperature (e.g., -78 °C).

-

The Lewis acid initiator is added dropwise via syringe.

-

The reaction is allowed to proceed for the desired time, monitoring for an increase in viscosity.

-

The polymerization is terminated by the addition of cold methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent.

-

The polymer is collected by filtration and dried under vacuum.

Radical Polymerization

Radical polymerization of this compound can be initiated by thermal or photochemical decomposition of radical initiators (e.g., AIBN, benzoyl peroxide). The resulting radicals add to the monomer to start the polymer chain growth. Radical polymerization is generally less controlled than ionic methods, often leading to polymers with broader molecular weight distributions and complex structures due to branching and cross-linking.

Materials:

-

This compound

-

Solvent (e.g., toluene, benzene)

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN))

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel with a condenser

Procedure:

-

This compound and the solvent are placed in the reaction vessel.

-

The radical initiator is added to the solution.

-

The mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas.

-

The reaction vessel is heated to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C) under an inert atmosphere.

-

The polymerization is allowed to proceed for a set amount of time.

-

The polymer is isolated by precipitation in a non-solvent and dried.

Polymer Characterization

The resulting poly(this compound) can be characterized by various analytical techniques to determine its structure, molecular weight, and properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer's microstructure, including the ratio of 1,2- to 1,4-addition, cis/trans isomerism, and the presence of any side reactions.

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

-

Infrared (IR) Spectroscopy: Can identify the functional groups present in the polymer, confirming the polymerization of the aldehyde and diene moieties.

-

Thermal Analysis (TGA, DSC): Provides information on the thermal stability and glass transition temperature of the polymer.

Conclusion

This compound is a reactive monomer that exhibits complex behavior regarding its stability and polymerization. Its susceptibility to thermal and photochemical degradation necessitates careful handling and storage. The ability to polymerize via anionic, cationic, and radical pathways offers opportunities for the synthesis of novel polymeric materials. However, the propensity for side reactions, particularly in cationic and radical polymerization, presents challenges in controlling the polymer structure. The provided protocols, adapted from similar systems, offer a starting point for the controlled polymerization of this compound. Further research is needed to fully elucidate the quantitative aspects of its stability and the detailed mechanisms of its polymerization to enable the tailored synthesis of well-defined polymers for advanced applications.

An In-depth Technical Guide to Undergraduate Organic Chemistry Experiments with 2,4-Pentadienal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potential undergraduate organic chemistry experiments centered around the versatile reagent, 2,4-pentadienal (B1594819). The following sections detail experimental protocols, present quantitative data in a structured format, and illustrate reaction pathways and workflows using diagrams. These experiments are designed to be adaptable for an undergraduate laboratory setting, providing students with hands-on experience in fundamental organic reactions.

Introduction to this compound in Organic Synthesis

This compound is a valuable starting material in organic synthesis due to its conjugated diene and aldehyde functionalities. This structure allows it to participate in a variety of important chemical transformations, making it an excellent candidate for illustrating key concepts in an undergraduate organic chemistry laboratory. The experiments outlined in this guide focus on three fundamental reactions: the Diels-Alder reaction, the Michael addition, and Schiff base formation. These reactions are cornerstones of organic chemistry and are frequently employed in the synthesis of complex organic molecules, including pharmaceuticals.

Core Reactions and Mechanisms

This section details the theoretical background and mechanisms of the three core reactions involving this compound.

The Diels-Alder Reaction: A [4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this concerted pericyclic reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. This compound serves as the diene component in this reaction. The aldehyde group, being an electron-withdrawing group, can influence the regioselectivity of the cycloaddition.

Caption: Diels-Alder reaction of this compound.

The Michael Addition: Conjugate Addition to an α,β-Unsaturated System

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the extended conjugation makes the δ-carbon susceptible to nucleophilic attack. This reaction is significant for the formation of carbon-carbon or carbon-heteroatom bonds.

Caption: Michael addition to this compound.

Schiff Base Formation: Imine Synthesis

The reaction of an aldehyde or ketone with a primary amine yields an imine, also known as a Schiff base. This reaction is a cornerstone of biochemistry and is also widely used in organic synthesis. The aldehyde functionality of this compound readily undergoes condensation with primary amines.

Caption: Schiff base formation from this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the reactions of this compound, designed for an undergraduate organic chemistry laboratory.

Experiment 1: Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize a cyclohexene derivative via a [4+2] cycloaddition reaction.

Materials:

-

This compound

-

Maleic anhydride

-

Hexanes

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Melting point apparatus

-

IR and NMR spectrometers

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

-

Add 20 mL of toluene to the flask and stir to dissolve the maleic anhydride.

-

Add this compound (0.92 mL, 10.2 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexanes.

-

Allow the product to air dry and then determine the mass and melting point.

-

Obtain IR and 1H NMR spectra of the product.

Experiment 2: Michael Addition of Aniline (B41778) to this compound

Objective: To synthesize a β-amino aldehyde via a conjugate addition reaction.

Materials:

-

This compound

-

Aniline

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297)

-

TLC plates and chamber

Procedure:

-

In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (0.82 g, 10.0 mmol) in 15 mL of ethanol.

-

Add aniline (0.93 g, 10.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the product and remove the solvent under reduced pressure.

-

Determine the mass of the purified product and obtain IR and 1H NMR spectra.

Experiment 3: Synthesis of a Schiff Base from this compound and Aniline

Objective: To synthesize an imine through the condensation of an aldehyde and a primary amine.

Materials:

-

This compound

-

Aniline

-

Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (0.82 g, 10.0 mmol) in 20 mL of methanol.

-

Add aniline (0.93 g, 10.0 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Stir the mixture at room temperature for 2 hours. A precipitate should form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold methanol.

-

Allow the product to air dry, then determine the mass and melting point.

-

Characterize the product using IR and 1H NMR spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data for the described experiments.

Table 1: Reagent and Product Data for Diels-Alder Reaction

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |

| This compound | 82.10 | 10.2 | 0.92 mL |

| Maleic Anhydride | 98.06 | 10.2 | 1.0 g |

| Diels-Alder Adduct | 180.16 | - | - |

| Expected Yield | - | - | 75-85% |

| Expected Melting Point | - | - | 100-105 °C |

Table 2: Spectroscopic Data for Diels-Alder Adduct

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~2950 (C-H), ~1780 & ~1850 (C=O, anhydride), ~1650 (C=C), ~1240 (C-O) |

| ¹H NMR (δ, ppm) | ~9.5 (1H, s, CHO), ~6.0-6.5 (2H, m, vinylic), ~3.2-3.8 (3H, m, allylic & bridgehead), ~2.5-2.9 (2H, m, CH₂) |

Table 3: Reagent and Product Data for Michael Addition

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| This compound | 82.10 | 10.0 | 0.82 |

| Aniline | 93.13 | 10.0 | 0.93 |

| Michael Adduct | 175.23 | - | - |

| Expected Yield | - | - | 60-70% |

Table 4: Spectroscopic Data for Michael Adduct

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~3350 (N-H), ~3050 (aromatic C-H), ~2900 (aliphatic C-H), ~2720 & ~2820 (aldehyde C-H), ~1725 (C=O), ~1600 & ~1500 (aromatic C=C) |

| ¹H NMR (δ, ppm) | ~9.6 (1H, t, CHO), ~6.6-7.2 (5H, m, aromatic), ~5.8-6.2 (2H, m, vinylic), ~4.0 (1H, br s, NH), ~3.5-3.9 (1H, m, CH-N), ~2.5-2.8 (2H, m, CH₂) |

Table 5: Reagent and Product Data for Schiff Base Formation

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| This compound | 82.10 | 10.0 | 0.82 |

| Aniline | 93.13 | 10.0 | 0.93 |

| Schiff Base | 157.21 | - | - |

| Expected Yield | - | - | 80-90% |

| Expected Melting Point | - | - | 115-120 °C |

Table 6: Spectroscopic Data for Schiff Base

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1625 (C=N, imine), ~1600 & ~1490 (aromatic C=C) |

| ¹H NMR (δ, ppm) | ~8.2 (1H, d, CH=N), ~6.8-7.4 (7H, m, aromatic & vinylic), ~6.0-6.4 (2H, m, vinylic), ~2.0 (3H, d, CH₃) |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is outlined below. This process is typical for many synthetic organic chemistry experiments.

Caption: General experimental workflow.

Conclusion

The experiments presented in this guide demonstrate the utility of this compound as a versatile precursor in undergraduate organic chemistry education. Through the synthesis and characterization of products from Diels-Alder, Michael addition, and Schiff base reactions, students can gain practical experience with fundamental synthetic transformations and spectroscopic techniques. These protocols provide a solid foundation for understanding the principles of organic synthesis and their application in more advanced research and development settings.

reactivity of the aldehyde group in 2,4-Pentadienal

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Pentadienal (B1594819)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a conjugated aldehyde of significant interest due to its dual reactivity profile, stemming from the presence of both a dienyl system and a highly reactive aldehyde functional group. This document provides a detailed technical examination of the aldehyde group's reactivity within the this compound framework. It covers the molecule's electronic structure, its susceptibility to various modes of nucleophilic attack, its participation in cycloaddition reactions, and its toxicological implications arising from these reactive properties. This guide consolidates spectroscopic data, outlines representative experimental protocols, and uses logical diagrams to illustrate key reaction mechanisms and pathways, serving as a comprehensive resource for professionals in chemical research and drug development.

Molecular Structure and Electronic Properties

This compound, a simple α,β,γ,δ-unsaturated aldehyde, possesses a planar structure with extensive π-electron delocalization across the five-carbon backbone and the oxygen atom. This conjugation is central to its chemical behavior. The aldehyde group, containing a polarized carbon-oxygen double bond, is inherently electrophilic. However, the extended conjugation transmits this electrophilicity to other positions in the carbon chain.

Resonance theory illustrates that the electrophilic character is not confined to the carbonyl carbon (C1). A significant partial positive charge also resides on the β-carbon (C3) and the δ-carbon (C5), making them susceptible to nucleophilic attack.

An In-depth Technical Guide to the Electronic Properties of the Conjugated System in 2,4-Pentadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic properties of the conjugated system in 2,4-pentadienal (B1594819). The document outlines the theoretical basis for its ultraviolet-visible (UV-Vis) absorption characteristics, supported by a calculation using the Woodward-Fieser rules. Furthermore, it details the experimental and computational methodologies for determining key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The potential relevance of this compound's reactive dienal functionality in the context of drug development and its interaction with biological systems is also discussed. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of conjugated systems and their applications in medicinal chemistry and materials science.

Introduction to the Conjugated System of this compound

This compound is an organic compound characterized by a five-carbon chain containing two carbon-carbon double bonds in conjugation with an aldehyde functional group. This extended π-electron system is responsible for the molecule's distinct electronic properties, including its ability to absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The delocalization of π-electrons across the conjugated system significantly influences the molecule's reactivity, stability, and spectroscopic behavior. Understanding these electronic properties is crucial for applications ranging from polymer chemistry to the design of pharmacologically active agents.

UV-Visible Absorption Properties

The UV-Vis spectrum of a conjugated molecule like this compound is dominated by π → π* electronic transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π) molecular orbital. The energy required for this transition corresponds to the wavelength of maximum absorption (λmax). A weaker n → π transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* orbital, may also be observed at a longer wavelength.

Theoretical Calculation of λmax using Woodward-Fieser Rules

The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems.[1][2] For α,β-unsaturated aldehydes, the calculation is as follows:

-

Base Value: The base value for an acyclic α,β-unsaturated aldehyde is 210 nm.

-

Extended Conjugation: An additional 30 nm is added for each double bond extending the conjugation.

-

Alkyl Substituents: An increment is added for each alkyl substituent on the double bonds.

For this compound (CH2=CH-CH=CH-CHO), the calculation is:

-

Base value (α,β-unsaturated aldehyde): 210 nm

-

Double bond extending conjugation: +30 nm

-

Predicted λmax = 240 nm

This theoretical value provides a reasonable estimate of the absorption maximum for the primary π → π* transition.

Molecular Orbital Theory and the HOMO-LUMO Gap

The electronic behavior of this compound is best described by molecular orbital (MO) theory. The π-system is formed by the overlap of p-orbitals on the sp2-hybridized carbon and oxygen atoms, leading to the formation of a set of π molecular orbitals with distinct energy levels. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.[3] A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption and greater chemical reactivity.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following table provides a theoretically derived value for its UV-Vis absorption maximum and placeholders for other key electronic properties.

| Parameter | Value | Method |

| Predicted λmax (π → π)* | 240 nm | Woodward-Fieser Rules[1][2] |

| Experimental λmax | Not Available | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | Not Available | UV-Vis Spectroscopy |

| HOMO Energy | Not Available | Computational (e.g., DFT) |

| LUMO Energy | Not Available | Computational (e.g., DFT) |

| HOMO-LUMO Gap | Not Available | Computational (e.g., DFT) |

Experimental and Computational Protocols

Experimental Determination of UV-Vis Spectrum

Objective: To experimentally determine the λmax and molar absorptivity (ε) of this compound.

Methodology: UV-Visible Spectrophotometry

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). A series of dilutions are then made to obtain solutions of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a reference cuvette containing the pure solvent.

-

Data Acquisition: The absorbance of each solution is measured over a wavelength range that includes the predicted λmax (e.g., 200-400 nm).

-

Data Analysis: The λmax is identified as the wavelength with the highest absorbance. A Beer-Lambert law plot (Absorbance vs. Concentration) is constructed to determine the molar absorptivity (ε) from the slope of the line.

Computational Determination of HOMO-LUMO Gap

Objective: To calculate the HOMO and LUMO energies and the resulting energy gap of this compound using computational methods.

Methodology: Density Functional Theory (DFT)

-

Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).[4]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are calculated.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file, and the HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO).[5]

Relevance to Drug Development

While specific signaling pathways involving this compound are not well-documented in the available literature, its chemical structure as an α,β-unsaturated aldehyde suggests potential biological reactivity. Molecules containing this motif are known to be electrophilic and can react with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins.

This reactivity can be harnessed in drug design. For example, α,β-unsaturated carbonyls are known to act as covalent inhibitors of enzymes. The conjugated system allows for Michael addition reactions, where a nucleophile from a target protein can form a covalent bond with the β-carbon of the dienal. This can lead to irreversible inhibition of the protein's function, a strategy employed in the development of certain anticancer and anti-inflammatory drugs.

Conclusion

The conjugated system of this compound dictates its fundamental electronic and spectroscopic properties. While experimental data for this specific molecule is sparse, theoretical methods such as the Woodward-Fieser rules and Density Functional Theory provide valuable insights into its UV-Vis absorption and molecular orbital energies. The presence of the reactive α,β-unsaturated aldehyde moiety suggests potential for covalent interactions with biological targets, a feature that could be explored in the context of drug discovery and development. Further experimental and computational studies are warranted to fully characterize the electronic properties of this compound and to elucidate its potential roles in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 2,4-Pentadienal with Nucleophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,4-pentadienal (B1594819) with various nucleophilic reagents. The document includes detailed experimental protocols, quantitative data for key reactions, and visualizations of the underlying chemical principles. This compound, a conjugated dienal, offers multiple electrophilic sites, leading to a rich and tunable reactivity that is valuable in organic synthesis and the development of novel chemical entities.

Introduction to the Reactivity of this compound

This compound possesses three electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C1), the β-carbon (C3), and the δ-carbon (C5). This extended conjugation allows for 1,2-, 1,4-, and 1,6-addition reactions. The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

-

1,2-Addition: Occurs at the carbonyl carbon (C1). This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents, under kinetic control (low temperatures). The reaction is typically fast and irreversible.

-

1,4-Addition (Conjugate Addition): Occurs at the β-carbon (C3). This is a Michael-type addition favored by "soft" nucleophiles like amines, thiols, and cuprates, often under thermodynamic control.

-

1,6-Addition (Vinylogous Conjugate Addition): Occurs at the δ-carbon (C5). This pathway is accessible due to the extended π-system and is often observed in organocatalytic reactions where the dienal is activated to form a reactive trienamine intermediate.

The diverse reactivity of this compound makes it a versatile building block for the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients.

Reaction Pathways and Selectivity

The choice of nucleophile and reaction conditions dictates the outcome of the reaction with this compound. The following diagram illustrates the primary modes of nucleophilic addition.

Application Notes and Protocols for the Detection of 2,4-Pentadienal in Air Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,4-pentadienal (B1594819) in ambient and indoor air samples. The protocols described herein are based on widely accepted and validated techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

Introduction

This compound is a volatile organic compound (VOC) and a member of the aldehyde family. Its presence in the air can be attributed to various sources, including industrial emissions, combustion processes, and as a degradation product of certain materials. Due to its potential health effects, monitoring its concentration in air is of significant interest. The analytical methods for detecting this compound and other carbonyls in the air typically involve a derivatization step to enhance stability and detectability. The two most common derivatizing agents are 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC analysis and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This method is a robust and widely used technique for the analysis of aldehydes and ketones in air, including this compound. It involves drawing air through a sorbent tube coated with DNPH, which reacts with carbonyl compounds to form stable dinitrophenylhydrazone derivatives. These derivatives are then eluted and analyzed by HPLC with a UV detector.[1][2]

Application Note

This HPLC-UV method offers excellent sensitivity and selectivity for the determination of this compound. The derivatization with DNPH forms a chromophore that strongly absorbs UV light, typically around 360 nm, allowing for sensitive detection.[3] This method is suitable for a wide range of carbonyl compounds and is the basis for several regulatory methods, including EPA Method TO-11A.[2] The use of solid-phase extraction (SPE) cartridges for sampling simplifies the collection process and improves sample stability.[3]

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol

1. Sample Collection:

-

Assemble the sampling train consisting of a DNPH-coated silica gel cartridge connected to a personal sampling pump with flexible tubing.

-

Calibrate the sampling pump to a flow rate between 0.1 and 1.5 L/min.

-

Draw a known volume of air (e.g., 60 to 240 L) through the cartridge. The total volume will depend on the expected concentration of this compound.

-

After sampling, cap the ends of the cartridge and store it at 4°C until analysis.

2. Sample Elution:

-

Place the DNPH cartridge in a clean elution tube.

-

Add a precise volume of acetonitrile (e.g., 5 mL) to the cartridge.

-

Allow the acetonitrile to slowly pass through the sorbent bed and collect the eluate in a clean vial.

-

Gently force any remaining solvent from the cartridge using a clean syringe or a gentle stream of nitrogen.

-

Adjust the final volume of the eluate to a known value (e.g., 5 mL) with acetonitrile.

3. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[3]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a starting mobile phase of 60% acetonitrile and 40% water, ramping to 100% acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

-

Injection Volume: Inject 10-20 µL of the sample extract.

-

Detection: Monitor the absorbance at 360 nm.[3]

-

Calibration: Prepare a series of calibration standards by diluting a stock solution of this compound-DNPH derivative in acetonitrile. Plot the peak area versus concentration to generate a calibration curve.

4. Quantification:

-